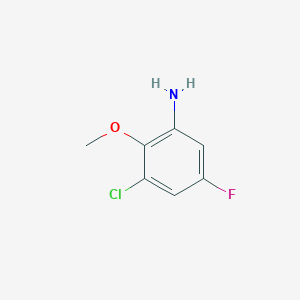
3-Chloro-5-fluoro-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluoro-2-methoxyaniline, also known as CFMA, is a chemical compound that belongs to the class of anilines. It is a synthetic compound that has been used in various scientific research studies due to its unique properties. CFMA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-fluoro-2-methoxyaniline is not fully understood. However, it has been suggested that this compound may act as a radical scavenger, which can protect cells from oxidative stress. This compound has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and lipoxygenase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-fluoro-2-methoxyaniline has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity. This compound is also highly fluorescent, which makes it a useful tool for detecting hydrogen peroxide in biological systems. However, this compound has some limitations for lab experiments. It is toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for 3-Chloro-5-fluoro-2-methoxyaniline research. One area of research could focus on the development of novel materials using this compound as a building block. Another area of research could focus on the synthesis of novel pharmaceutical compounds using this compound as a starting material. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used in various scientific research studies due to its unique properties. It can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of novel materials and the synthesis of novel pharmaceutical compounds.
Synthesemethoden
3-Chloro-5-fluoro-2-methoxyaniline can be synthesized using different methods, including the reduction of 3-chloro-5-fluoro-2-nitroaniline with sodium borohydride, the reaction of 3-chloro-5-fluoro-2-nitroaniline with sodium methoxide, and the reduction of 3-chloro-5-fluoro-2-nitroaniline with tin(II) chloride. Among these methods, the reduction of 3-chloro-5-fluoro-2-nitroaniline with sodium borohydride is the most commonly used method for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluoro-2-methoxyaniline has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for detecting hydrogen peroxide, as a precursor for the synthesis of various organic compounds, and as a starting material for the synthesis of various pharmaceutical compounds. This compound has also been used in the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.
Eigenschaften
IUPAC Name |
3-chloro-5-fluoro-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWBVMWFIJXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2856076.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4R,5'S,6S,7R,8S,9S,12R,13S,16R)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2856080.png)
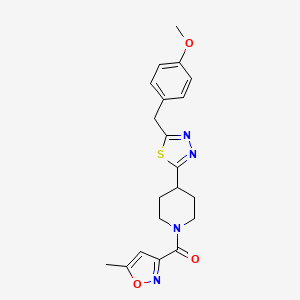

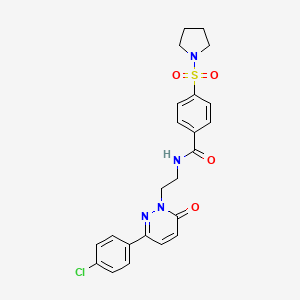
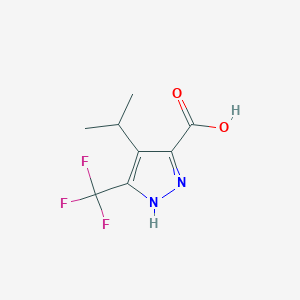

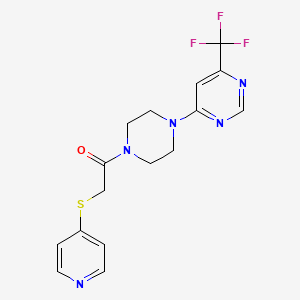

![N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2856095.png)
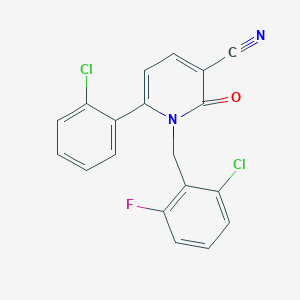
![3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2856097.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2856098.png)
![N-(1-cyanocyclohexyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2856099.png)